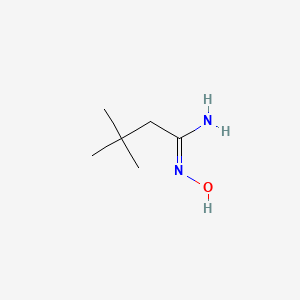
N'-Hydroxy-3,3-dimethylbutanimidamide
Descripción general
Descripción
Synthesis Analysis
Recent research results enable preparative access to novel substances that carry a modification of a structural motif frequently found in pharmaceuticals . Electrochemistry plays a decisive role in this development as electro-organic synthesis is a method that avoids large amounts of waste generated by conventional chemical transformations .Molecular Structure Analysis
The molecular formula of “N’-Hydroxy-3,3-dimethylbutanimidamide” is C6H14N2O . The molecular weight is 130.19 .Chemical Reactions Analysis
The electrochemical conversion of nitro groups, whose reduction normally requires large amounts of reductants or scarce metals, provides direct access to the previously understudied class of N-hydroxy heterocycles . This is an innovative structural motif for modern drug discovery .Physical And Chemical Properties Analysis
“N’-Hydroxy-3,3-dimethylbutanimidamide” is a powder at room temperature .Aplicaciones Científicas De Investigación
Metabolic Activation and Carcinogenesis
N'-Hyydroxy-3,3-dimethylbutanimidamide and similar N-hydroxy metabolites are substrates for bioactivation by human liver sulfotransferases (STs). This process has implications in metabolic activation and potential carcinogenic effects. Studies have shown that certain N-hydroxy derivatives, including N-hydroxy-2-acetylaminofluorene and N-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, are activated by 3'-phosphoadenosine-5'-phosphosulfate-dependent human liver STs, suggesting their role in determining susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).
Protein Cross-Linking
N-hydroxysulfosuccinimide esters, including those related to N'-Hydroxy-3,3-dimethylbutanimidamide, are utilized in creating hydrophilic, membrane-impermeant protein cross-linkers. These compounds, such as 3,3'-dithiobis(sulfosuccinimidyl propionate), demonstrate high efficiency in cross-linking proteins like rabbit muscle aldolase at physiological pH, making them valuable in biochemical research (Staros, 1982).
Detection of DNA Damage Induced by Carcinogens
Research on DNA damage induced by carcinogens, including N-hydroxy derivatives, has been conducted using in vivo models. This research is crucial in understanding the carcinogenic potential of various compounds and their interaction with DNA in organs such as the liver, lung, and colon (Petzold & Swenberg, 1978).
Antifungal Applications
Studies have also been conducted on benzamide derivatives containing a triazole moiety related to N'-Hydroxy-3,3-dimethylbutanimidamide. These compounds have shown promising antifungal activities against several phytopathogenic fungi, suggesting potential applications in agriculture and plant protection (Zhang et al., 2016).
Carcinogenic DNA Adduct Formation
The covalent binding of carcinogenic N-hydroxy metabolites to deoxynucleosides and DNA has been extensively studied. Understanding the formation of DNA adducts is crucial for comprehending the mechanisms of carcinogenesis induced by these compounds (Turesky et al., 1992).
Chemiluminescence in Biochemical Analysis
N-hydroxyphthalimide, related to N'-Hydroxy-3,3-dimethylbutanimidamide, has been developed as an efficient chemiluminescence coreactant. It has applications in highly sensitive detection of superoxide dismutase, uric acid, and Co2+, offering potential in clinical and environmental analysis (Saqib et al., 2018).
Mecanismo De Acción
Safety and Hazards
The safety information for “N’-Hydroxy-3,3-dimethylbutanimidamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-hydroxy-3,3-dimethylbutanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVUYAGKANIOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-3,3-dimethylbutanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



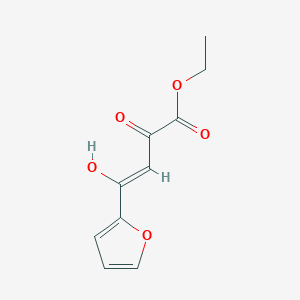
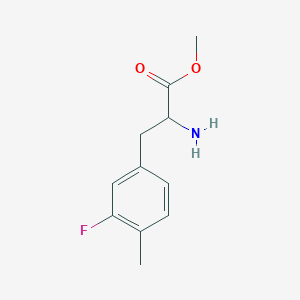

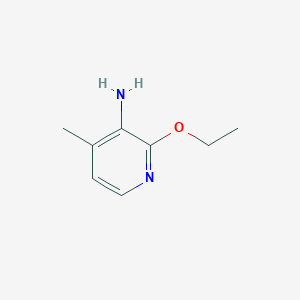
amine](/img/structure/B3098796.png)
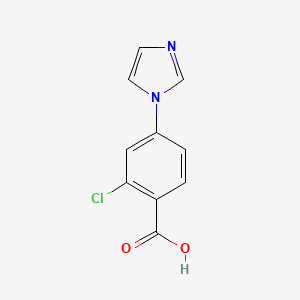

![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)

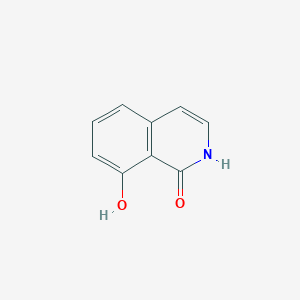
![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)
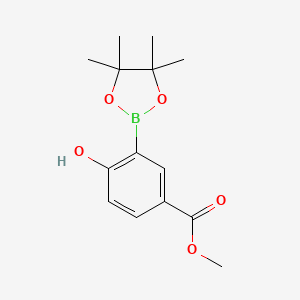
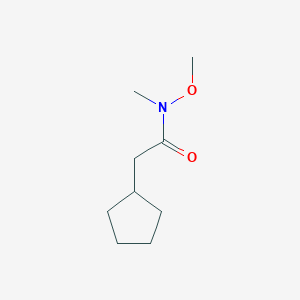
![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)